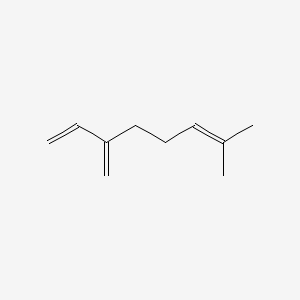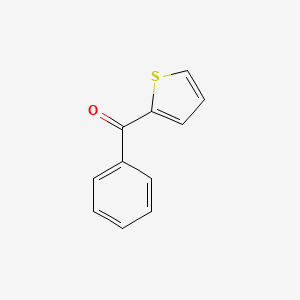
2-Benzoylthiophene
Overview
Description
2-Benzoylthiophene is a chemical compound with the molecular formula C11H8OS and a molecular weight of 188.25 . It appears as an off-white to tan powder .
Synthesis Analysis
Thiophene derivatives, including 2-Benzoylthiophene, can be synthesized through various methods such as electrophilic, nucleophilic, or radical reactions . For instance, one method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular structure of 2-Benzoylthiophene consists of a thiophene ring attached to a benzoyl group . The infrared spectrum of the compound conforms to its structure .Chemical Reactions Analysis
Thiophene and its derivatives, including 2-Benzoylthiophene, undergo various types of reactions such as acylation, alkylation, bromination, chlorination, and others . These reactions are influenced by the sulfur atom in the thiophene ring and any substituents on the ring .Physical And Chemical Properties Analysis
2-Benzoylthiophene has a molecular weight of 188.25 . It appears as an off-white to tan powder . Its melting point is 56-58 °C (lit.) and boiling point is 300 °C (lit.) . The density is estimated to be 1.2061 .Scientific Research Applications
Selective Recovery and Preconcentration of Mercury
A study by Fontàs et al. (2005) explored the use of N-benzoyl-N′,N′-diheptadecylthiourea, a derivative of benzoylthiourea, in the extraction of toxic metals, demonstrating its selective extractant properties for mercury. This compound facilitated the development of a solid supported liquid membrane system for mercury permeation, showing potential for analytical applications in toxic metal extraction Fontàs, Hidalgo, Salvadó, & Anticó, 2005.
Allosteric Enhancement at Human A1 Adenosine Receptors
Research by Tranberg et al. (2002) and others has identified 2-Amino-3-benzoylthiophenes as allosteric enhancers of agonist activity at the A1 adenosine receptor. These studies provide insights into the structural requirements for allosteric enhancement, indicating the potential therapeutic applications of these compounds in disorders where A1 adenosine receptor activation is beneficial Tranberg, Zickgraf, Giunta, Luetjens, Figler, Murphree, Falke, Fleischer, Linden, Scammells, & Olsson, 2002; Luetjens, Zickgraf, Figler, Linden, Olsson, & Scammells, 2003.
Efficient Synthesis of Benzo[b]Thiophenes
David et al. (2005) proposed a method for synthesizing 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions directly from the benzo[b]thiophene core. This methodology provides an efficient route to synthesize these compounds, which are significant due to their applications as selective estrogen receptor modulators David, Perrin, Pellet-Rostaing, Fournier dit Chabert, & Lemaire, 2005.
Modulation of Adenosine A1 Receptor Activity
Aurelio et al. (2009) screened a series of 4-substituted 2-amino-3-benzoylthiophenes to identify their potential in modulating the activity of the adenosine A1 receptor. This research contributes to understanding how structural variations in 2-amino-3-benzoylthiophenes can influence receptor modulation, offering a pathway to new therapeutic agents Aurelio, Valant, Flynn, Sexton, Christopoulos, & Scammells, 2009.
Safety and Hazards
2-Benzoylthiophene should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only in well-ventilated areas or outdoors .
Future Directions
While the specific future directions for 2-Benzoylthiophene are not mentioned in the retrieved sources, the demand for new materials and medicines encourages the search for new methods of synthesizing thiophene derivatives, as well as improving existing ones . This includes the development of cheaper, environmentally friendly, yet still effective and selective reaction procedures .
Mechanism of Action
Target of Action
2-Benzoylthiophene, a derivative of thiophene, primarily targets the thiophene ring . The thiophene ring is a heterocycle that incorporates a sulfur atom contributing two π electrons to the aromatic sextet . This makes thiophene easily react with electrophiles .
Mode of Action
The mode of action of 2-Benzoylthiophene involves electrophilic substitution reactions . Under the action of paraformaldehyde and AlCl3, 2-Benzoylthiophene can be converted into 2-benzoyl-4-chloromethylthiophene . This compound, when treated with anhydrous sodium acetate, gives 4-acetoxymethyl-2-benzoylthiophene .
Biochemical Pathways
It’s known that thiophene derivatives can influence various biochemical pathways, including those involved in tumor development
Result of Action
Some thiophene derivatives have been shown to exhibit antitumor activity . They can disrupt microtubule networks, inhibit the polymerization of tubulin, arrest cells in the G2/M phase of the cell cycle, and induce apoptosis
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzoylthiophene. For instance, the presence of certain reagents and catalysts can affect its reactivity . Additionally, environmental contamination with antimicrobials can promote the occurrence and spread of antimicrobial resistance , which could potentially impact the effectiveness of 2-Benzoylthiophene. More research is needed to understand how specific environmental factors influence the action of 2-Benzoylthiophene.
properties
IUPAC Name |
phenyl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYFUJJWTRPARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159191 | |
| Record name | Phenyl 2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylthiophene | |
CAS RN |
135-00-2 | |
| Record name | 2-Benzoylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 2-thienyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoylthiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 2-thienyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key photochemical properties of 2-Benzoylthiophene?
A1: 2-Benzoylthiophene exhibits unique photochemical behavior due to the large energy gap between its lowest singlet (S1) and triplet (T1) excited states. It demonstrates weak fluorescence and phosphorescence at room temperature. []
Q2: How does the excited state reactivity of 2-benzoylthiophene differ from other aromatic ketones?
A2: BT possesses a higher energy gap between its T1 (π,π) and T2 (n,π) states compared to many other aromatic ketones. This unique characteristic allows for a more selective study of the reactivity of each triplet state. []
Q3: What are the primary photochemical reactions undergone by 2-benzoylthiophene?
A3: BT undergoes photoreduction in the presence of hydrogen donors like phenol and indole. This process involves hydrogen abstraction from the donor molecule by the excited triplet state of BT, leading to the formation of a ketyl radical and a donor-derived radical. [, ] Additionally, BT can undergo photodecarboxylation from its triplet state, primarily driven by the T2 state. This process exhibits temperature dependence with an activation energy of 7-10 kcal/mol. []
Q4: How does 2-benzoylthiophene interact with phenols during photochemical reactions?
A4: The reaction of BT with phenol proceeds through a hydrogen-bonded exciplex (BT···HOPh) formed between the excited triplet state of BT and the phenol molecule. This complex facilitates a coupled electron/proton transfer, resulting in the formation of a BT ketyl radical and a phenoxyl radical. [, ]
Q5: What is the role of solvent polarity in the photoreactivity of 2-benzoylthiophene derivatives?
A5: Solvent polarity influences the ratio of n,π and π,π triplet states in BT derivatives with electron-donating substituents, such as 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone. This can impact the rate and mechanism of photochemical reactions. []
Q6: How does 2-Benzoylthiophene interact with indoles differently than with phenols?
A6: Unlike with phenol, the reaction of BT with indole involves an initial electron transfer within a BT···HIn complex, followed by proton transfer. This difference stems from the lower oxidation potential of indole compared to phenol. []
Q7: Can 2-Benzoylthiophene act as a photosensitizer?
A7: Yes, BT can act as a photosensitizer for singlet oxygen generation. Studies using BT-cholesterol dyads showed that they could generate both biradicals through hydrogen abstraction and singlet oxygen, demonstrating the potential for initiating oxidation processes. []
Q8: What is the molecular formula and weight of 2-benzoylthiophene?
A8: The molecular formula of 2-benzoylthiophene is C11H8OS, and its molecular weight is 188.24 g/mol. []
Q9: How is the conformation of 2-benzoylthiophene influenced by steric hindrance?
A9: The thiophene and phenyl rings in 2-benzoylthiophene are not coplanar due to steric hindrance. X-ray crystallography and theoretical calculations have shown that the thiophene ring and the phenyl ring are twisted out of the plane of the carbonyl group. []
Q10: What is known about the stability of 2-benzoylthiophene under various conditions?
A10: While specific stability data for various conditions is limited in the provided research, 2-benzoylthiophene demonstrates photoreactivity, undergoing photodecarboxylation and hydrogen abstraction reactions under irradiation. [, ] This suggests that its stability might be compromised under prolonged light exposure. Further research is needed to comprehensively evaluate its stability profile under different environmental conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



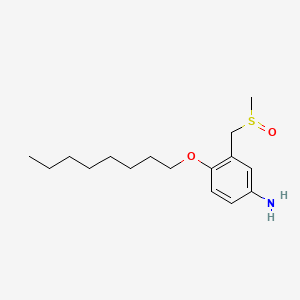
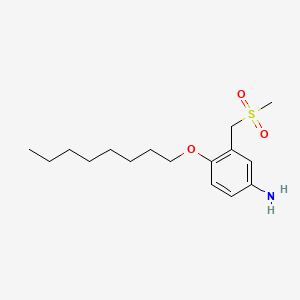
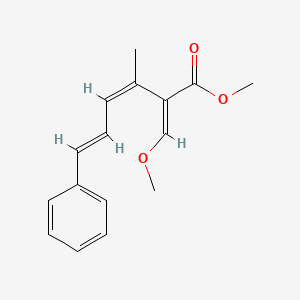
![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)


![5-thiophen-2-yl-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677582.png)
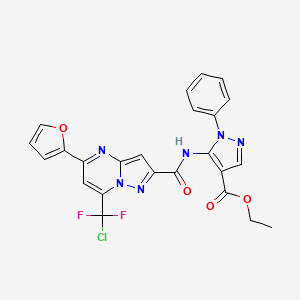
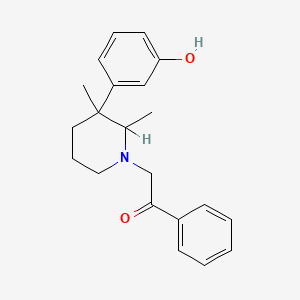
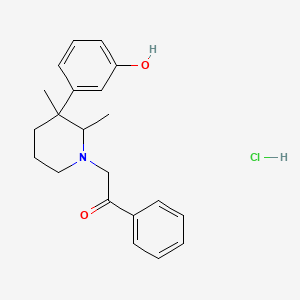

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)
